1-(3,4-Dibromothiophen-2-yl)ethanamine
Description
1-(3,4-Dibromothiophen-2-yl)ethanamine is a substituted thiophene (B33073) derivative that has garnered interest in chemical research due to its unique structural features. The presence of a thiophene ring, two bromine atoms, and an aminoethyl group provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules.
Halogenated thiophenes represent a significant class of compounds in organic chemistry. researchgate.net The introduction of halogen atoms onto the thiophene ring profoundly influences the molecule's electronic properties and reactivity. researchgate.net Thiophenes themselves are electron-rich aromatic systems, and the presence of electronegative halogens, such as bromine, can modulate this reactivity, often directing further substitution reactions. researchgate.net
These halogenated derivatives are not merely laboratory curiosities; they are integral components in the development of advanced materials and pharmacologically active compounds. researchgate.net For instance, polythiophenes, which can be synthesized from halogenated precursors, are renowned for their application in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The halogen atoms often serve as handles for cross-coupling reactions, enabling the construction of extended conjugated polymer chains. researchgate.net
In the realm of medicinal chemistry, the thiophene nucleus is a recognized pharmacophore present in numerous approved drugs. Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes, or it can serve as a site for further functionalization to optimize drug-receptor interactions.
This compound is primarily valued as a key synthetic intermediate and a molecular building block. Its utility stems from the combination of a nucleophilic amino group and two reactive carbon-bromine bonds on the thiophene ring. evitachem.com This arrangement allows for a variety of chemical transformations.
The synthesis of this compound can be achieved from readily available starting materials. A common approach involves the use of 3,4-dibromothiophene (B32776) and ethylamine (B1201723). rsc.org The ethanamine side chain is typically introduced through methods such as direct amination or reductive amination of a corresponding ketone precursor. rsc.org
The bromine atoms on the thiophene ring can participate in a range of cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of various organic fragments to the thiophene core. The amino group, on the other hand, can undergo N-alkylation, acylation, or be used to form other nitrogen-containing functional groups. whiterose.ac.uk This dual reactivity makes this compound a versatile platform for generating a library of diverse molecular structures for applications in drug discovery and materials science.
While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in more complex molecules investigated in these fields. The compound serves as a valuable, albeit specialized, tool for chemists to construct elaborate molecular architectures.
| Property | Value | Source |
| Molecular Formula | C₆H₈Br₂N | rsc.org |
| Starting Material 1 | 3,4-Dibromothiophene | rsc.org |
| Starting Material 2 | Ethylamine | rsc.org |
Table 1: Basic Properties of this compound and its Precursors
| Property | Value | Source |
| CAS Number | 3141-26-2 | sigmaaldrich.com |
| Molecular Formula | C₄H₂Br₂S | sigmaaldrich.com |
| Molecular Weight | 241.93 g/mol | sigmaaldrich.com |
| Boiling Point | 221-222 °C | sigmaaldrich.com |
| Melting Point | 4-5 °C | sigmaaldrich.com |
| Density | 2.188 g/mL at 25 °C | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7Br2NS |
|---|---|
Molecular Weight |
285.00 g/mol |
IUPAC Name |
1-(3,4-dibromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H7Br2NS/c1-3(9)6-5(8)4(7)2-10-6/h2-3H,9H2,1H3 |
InChI Key |
LFKKUBICHHRNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CS1)Br)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3,4 Dibromothiophen 2 Yl Ethanamine and Analogous Scaffolds
Strategies for Dibromothiophene Core Synthesis
The foundational step in the synthesis of 1-(3,4-Dibromothiophen-2-yl)ethanamine is the creation of the 3,4-dibromothiophene (B32776) scaffold. This is typically achieved through the regioselective bromination of thiophene (B33073) or through the functional group interconversion of pre-existing thiophene derivatives.
Regioselective Bromination of Thiophene
The direct bromination of thiophene can lead to a mixture of brominated products. Therefore, achieving regioselectivity to obtain the desired 3,4-dibromo substitution pattern is a critical challenge. Methodologies to control the position of bromination often involve the use of specific reagents and reaction conditions. One patented method describes a process for controlling the bromination of thiophene derivatives by utilizing butyllithium (B86547) and bromine (Br₂) at low temperatures, such as -78°C. google.com This approach allows for the selective lithiation at a specific position on the thiophene ring, which then directs the subsequent bromination. While this patent focuses on producing 2-bromo-4-alkylthiophene, the principles of using a lithium source to control regioselectivity are broadly applicable in the synthesis of specifically substituted bromothiophenes. google.com
Precursor Synthesis via Functional Group Interconversion
An alternative to direct dibromination involves the synthesis of the dibromothiophene core from already functionalized thiophene precursors. Commercially available starting materials such as 3,4-dibromothiophene-2-carboxaldehyde serve as a key intermediate. sigmaaldrich.comlead-sciences.comepa.govuni.luchemicalbook.com The presence of this aldehyde group at the 2-position provides a reactive handle for the subsequent introduction of the ethanamine moiety.
The synthesis of related ethanone (B97240) precursors, such as 1-(thiophen-2-yl)ethanone derivatives, can be accomplished through methods like the Friedel-Crafts acylation of a dibromothiophene. researchgate.net
Introduction of the Ethanamine Moiety
Once the 3,4-dibromothiophene core, often with a carbonyl group at the 2-position, is synthesized, the next crucial phase is the introduction of the ethanamine side chain. This is predominantly achieved through reductive amination pathways.
Amine Functionalization Protocols
Amine functionalization encompasses a broad range of chemical transformations that introduce or modify an amine group within a molecule. nih.gov In the context of synthesizing this compound, these protocols are applied to a precursor molecule, typically a carbonyl compound. The direct alkylation of amines can be challenging to control and may result in multiple alkylations. masterorganicchemistry.com Therefore, more controlled methods like reductive amination are generally preferred.
Reductive Amination Pathways
Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This process involves the initial reaction of the carbonyl group with an amine to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org This can be performed as a one-pot reaction, which is advantageous for its efficiency. wikipedia.org
Various reducing agents can be employed in reductive amination, each with its own advantages. Common choices include:
Sodium borohydride (B1222165) (NaBH₄): A versatile and common reducing agent. masterorganicchemistry.comresearchgate.net
Sodium cyanoborohydride (NaBH₃CN): Known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another effective and selective reducing agent. masterorganicchemistry.com
The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org For the synthesis of a primary amine like this compound from an aldehyde precursor, ammonia (B1221849) or an ammonia surrogate is used as the amine source.
Synthesis from Carbonyl Precursors
The most direct route to this compound involves the reductive amination of a suitable carbonyl precursor. The readily available 3,4-dibromothiophene-2-carbaldehyde is a prime candidate for this transformation. sigmaaldrich.comlead-sciences.comepa.gov The aldehyde group can react with ammonia to form an intermediate imine, which is subsequently reduced to the primary amine.
Alternatively, if the synthesis proceeds through the corresponding ketone, 1-(3,4-dibromothiophen-2-yl)ethanone , reductive amination would similarly be employed to yield the target ethanamine. The general scheme for the synthesis from a carbonyl precursor is outlined below:
Table 1: General Scheme for Reductive Amination
| Precursor | Reagents | Product |
|---|
Note: The table illustrates the general transformation. The synthesis of the title compound specifically proceeds from the ethanone precursor.
The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product. For instance, the use of titanium(IV) isopropoxide in conjunction with a reducing agent has been reported to facilitate reductive aminations. organic-chemistry.org
Stereoselective Synthesis and Chiral Resolution Techniques
The synthesis of enantiomerically pure chiral amines is a critical endeavor in medicinal and materials chemistry. For amines derived from thiophene, such as this compound, obtaining single enantiomers is typically achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
Chiral Resolution via Diastereomeric Salt Formation
A well-established and industrially viable method for separating enantiomers of a racemic amine is classical resolution. onyxipca.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. These differences allow for their separation, typically by fractional crystallization.
For instance, the resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, an intermediate for the drug Apremilast, is effectively achieved using derivatives of tartaric acid. google.com It was found that using a sub-stoichiometric amount (0.5-0.65 molar equivalents) of the resolving agent, (R,R)-4-chlorotartranilic acid, was sufficient for an efficient resolution, offering significant economic benefits at an industrial scale. google.com
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Common Application |
|---|---|---|
| (+)-Tartaric Acid | Acid | Formation of diastereomeric salts with basic amines. |
| (-)-Dibenzoyltartaric Acid | Acid | Used for amines that fail to resolve with simpler acids. |
| (+)-Camphor-10-sulfonic Acid | Acid | Strong acid, useful for weakly basic amines. |
| (S)-(-)-1-Phenylethylamine | Base | Resolution of chiral carboxylic acids. |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution represents a powerful and highly selective alternative for obtaining enantiopure amines. This method utilizes enzymes, most commonly lipases, which can selectively acylate one enantiomer of the amine from a racemic mixture, leaving the other enantiomer unreacted. The resulting acylated product (an amide) and the unreacted amine can then be separated.
Lipases such as Candida antarctica lipase (B570770) B (often immobilized, e.g., Novozym 435) are widely used due to their broad substrate scope and high enantioselectivity. google.com The choice of the acyl donor is crucial for the efficiency of the resolution. google.com The unreacted amine enantiomer can be recovered with high optical purity. google.com Similarly, enzymes like α-chymotrypsin can be employed for the stereoselective hydrolysis of a racemic N-acyl amino acid ester, a process where the enzyme's chiral active site preferentially binds one enantiomer. rsc.org The rate and success of enzymatic resolution are dependent on factors such as the specific enzyme, solvent, temperature, and the structure of the substrate. rsc.orggoogle.com
Catalytic Approaches in Thiophene-Based Amine Synthesis
Modern organic synthesis heavily relies on catalytic methods to construct complex molecules efficiently. For the synthesis of thiophene-based amines, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are of paramount importance.
This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl or heteroaryl halide or triflate. nih.gov The synthesis of amines on a thiophene core, especially a substituted one like 3,4-dibromothiophene, can be achieved by reacting the corresponding bromothiophene with an appropriate amine source in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. First-generation ligands like BINAP have been used for the amination of electron-deficient bromothiophenes. acs.org However, for electron-rich or electron-neutral bromothiophenes, more sterically hindered and electron-rich phosphine ligands are generally required to achieve high catalytic activity. acs.org Ligands such as P(tBu)₃ and bulky biarylphosphines (e.g., (o-biphenyl)P(t-Bu)₂, tBuBrettPhos) have proven to be highly effective, allowing reactions to proceed under mild conditions, often at room temperature, and with a broad range of substrates, including challenging heterocyclic halides. nih.govacs.orgacs.org
The general catalytic cycle for the Buchwald-Hartwig amination involves:
Oxidative Addition: The aryl halide (e.g., bromothiophene) adds to the Pd(0) catalyst.
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. youtube.com
The reactivity of heteroaryl bromides in these couplings is influenced by factors such as the electron density of the heterocyclic ring, which can affect the rate of oxidative addition. acs.org Five-membered heterocyclic halides like bromothiophenes can sometimes present challenges, potentially by inhibiting or deactivating the catalyst, making the development of robust catalyst systems essential. acs.orgacs.org
Table 2: Representative Palladium Catalyst Systems for Amination of Heteroaryl Halides
| Ligand | Palladium Source | Base | Substrate Scope | Reference |
|---|---|---|---|---|
| P(tBu)₃ | [PdBr(PtBu₃)]₂ | NaOtBu, Cs₂CO₃ | Electron-rich heteroaryl bromides (e.g., 3-bromothiophene). acs.org | acs.org |
| (o-biphenyl)P(t-Bu)₂ | Pd(OAc)₂, Pd₂(dba)₃ | NaOtBu | Wide variety of aryl/heteroaryl chlorides, bromides, and triflates. nih.gov | nih.gov |
| tBuBrettPhos | Pd G3 Precatalyst | K₃PO₄ | Unprotected bromoimidazoles and bromopyrazoles. acs.org | acs.org |
These catalytic methods provide a direct route to functionalized thiophene amines, complementing the classical synthetic approaches and offering high efficiency and functional group tolerance.
Chemical Reactivity and Transformation Pathways of 1 3,4 Dibromothiophen 2 Yl Ethanamine
Reactivity of the Ethanamine Functional Group
The ethanamine moiety contains a primary amine, which possesses a lone pair of electrons on the nitrogen atom. This lone pair makes the amine group both basic and nucleophilic, allowing it to participate in a variety of chemical reactions. libretexts.org
The primary amine group in 1-(3,4-dibromothiophen-2-yl)ethanamine is a potent nucleophile. libretexts.org This characteristic allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. For instance, it can react with alkyl halides in nucleophilic substitution reactions. The reaction with a primary halogenoalkane, such as bromoethane, would initially form the salt of a secondary amine, diethylammonium (B1227033) bromide. libretexts.orgchemguide.co.uk In the presence of excess amine to act as a base, the free secondary amine can be generated. libretexts.org This process can continue, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts through successive alkylations. libretexts.orgchemguide.co.uk
The amine can also participate in reactions with aldehydes and ketones to form imines, a transformation that is often reversible and can be driven to completion by removing water from the reaction mixture. This reaction proceeds via a tetrahedral aminol intermediate which then dehydrates.
A significant and widely utilized reaction of the ethanamine group is its acylation to form amides. This transformation is typically achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions.
With Acyl Chlorides and Anhydrides: The reaction with highly reactive acyl chlorides is often rapid and exothermic, producing an N-acylated derivative and a hydrochloride salt of the amine. libretexts.orgyoutube.com Similarly, acid anhydrides react to form the corresponding amide and a carboxylate salt. libretexts.org These reactions are classic examples of nucleophilic acyl substitution.
With Carboxylic Acids: Direct reaction with a carboxylic acid to form an amide is challenging due to an initial acid-base reaction that forms a stable carboxylate-ammonium salt. To facilitate this transformation, coupling reagents or dehydrating agents are necessary. masterorganicchemistry.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. masterorganicchemistry.com
The table below summarizes representative conditions for amide formation.
| Reactant | Reagent/Conditions | Product Type |
| Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine or excess amine), Aprotic Solvent | N-(1-(3,4-dibromothiophen-2-yl)ethyl)acetamide |
| Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Heat or Catalyst | N-(1-(3,4-dibromothiophen-2-yl)ethyl)acetamide |
| Carboxylic Acid (e.g., Acetic Acid) | Coupling Agent (e.g., DCC, EDC) | N-(1-(3,4-dibromothiophen-2-yl)ethyl)acetamide |
Data based on general principles of amide synthesis. libretexts.orgyoutube.commasterorganicchemistry.com
Reactions Involving the Bromine Substituents on the Thiophene (B33073) Ring
The two bromine atoms on the thiophene ring are key sites for modification, particularly through metal-catalyzed cross-coupling reactions and other substitution strategies.
The bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.com
The catalytic cycle involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene ring to form a palladium(II) species. youtube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. This step requires a base. libretexts.orgyoutube.com
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com
By selecting the appropriate boronic acid, a wide variety of substituents (aryl, heteroaryl, alkyl, etc.) can be introduced at the bromine positions. It is often possible to achieve selective mono- or di-substitution by controlling the stoichiometry of the reagents and the reaction conditions.
The table below outlines a representative Suzuki-Miyaura reaction.
| Substrate | Coupling Partner | Catalyst | Base | Product |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(3-Bromo-4-phenylthiophen-2-yl)ethanamine or 1-(3,4-Diphenylthiophen-2-yl)ethanamine |
Data based on general principles of Suzuki-Miyaura coupling. libretexts.orgyoutube.comyoutube.com
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org
For this compound, the thiophene ring itself is relatively electron-rich, which generally disfavors the SNAr mechanism. Without strong activating groups on the ring, displacing the bromine atoms with nucleophiles like amines, alkoxides, or cyanides typically requires harsh conditions, such as high temperatures. fishersci.co.uk The reaction is generally more feasible on heteroaromatic systems that are more electron-deficient than benzene, but the lack of significant electron-withdrawing substituents on this specific thiophene ring remains a challenge for this pathway.
Reductive debromination is the process of removing one or more bromine atoms and replacing them with hydrogen atoms. This can be a useful strategy for synthesizing mono-brominated or fully de-brominated thiophene derivatives. Various methods can achieve this transformation:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source can reduce the C-Br bonds.
Metal-Mediated Reduction: Active metals such as zinc or magnesium in the presence of an acid can be used for reduction.
Hydride Reagents: While less common for aryl halides, strong hydride reagents can sometimes effect reduction.
Computational studies on similar polybrominated compounds suggest that such reductive processes are often energetically favorable. nih.gov In some environmental contexts, biochars have been shown to mediate the reductive dehalogenation of pollutants, indicating that various catalytic systems can promote this reaction. nih.gov
The reactivity of the thiophene ring in this compound is intricately governed by the electronic effects of its substituents: two bromine atoms at the 3- and 4-positions and a 1-aminoethyl group at the 2-position. These substituents collectively influence the electron density of the thiophene ring, thereby dictating the feasibility and outcome of various chemical transformations.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a cornerstone of thiophene chemistry. quora.com The regiochemical outcome of such reactions on a substituted thiophene is determined by the directing effects of the substituents already present on the ring. pearson.comyoutube.com In the case of this compound, the interplay of three substituents—two deactivating but ortho-para directing bromine atoms and one activating ortho-para directing 1-aminoethyl group—creates a unique reactivity landscape.
The 1-aminoethyl group at the C2 position is a potent activating group. The nitrogen's lone pair of electrons can be delocalized into the thiophene ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This activating influence is most pronounced at the positions ortho and para to the substituent. In a thiophene ring, the position para to the C2 substituent is the C5 position, and the ortho position is C3.
Conversely, the bromine atoms at the C3 and C4 positions are deactivating groups due to their inductive electron-withdrawing effect. However, through resonance, their lone pairs can donate electron density to the ring, making them ortho-para directors. For the bromine at C3, the ortho positions are C2 and C4 (both occupied), and the para position is C5. For the bromine at C4, the ortho positions are C3 and C5, and the para position is C2 (occupied).
The directing effects of these substituents are summarized in the table below:
| Substituent | Position | Type | Directing Effect |
| 1-Aminoethyl | C2 | Activating | Ortho (C3), Para (C5) |
| Bromo | C3 | Deactivating | Ortho (C2, C4), Para (C5) |
| Bromo | C4 | Deactivating | Ortho (C3, C5), Para (C2) |
When multiple substituents are present, the most powerful activating group generally dictates the position of substitution. youtube.com In this molecule, the 1-aminoethyl group is the strongest activating group. Therefore, electrophilic substitution is most likely to occur at the position most strongly activated by this group, which is the vacant C5 position (para to the 1-aminoethyl group). The C3 position, being ortho to the activating group, is also activated, but it is already substituted with a bromine atom. The combined directing effects of all three substituents converge to strongly favor electrophilic attack at the C5 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would be expected to yield the corresponding 5-substituted derivative.
Regioselectivity in Ring Transformations and Derivatizations
The regioselectivity of reactions involving the thiophene ring of this compound is predominantly controlled by the directing effects of the existing substituents. As established in the preceding section, the C5 position is the most nucleophilic and thus the most likely site for electrophilic attack.
This high degree of regioselectivity is crucial for the synthesis of well-defined derivatives. For instance, in a potential bromination reaction, the incoming bromine electrophile would be directed to the C5 position, leading to the formation of 1-(3,4,5-tribromothiophen-2-yl)ethanamine.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 1-(3,4-Dibromo-5-nitrothiophen-2-yl)ethanamine |
| Bromination | Br₂/FeBr₃ | 1-(3,4,5-Tribromothiophen-2-yl)ethanamine |
| Sulfonation | Fuming H₂SO₄ | 5-(1-Aminoethyl)-3,4-dibromothiophene-2-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(5-Acyl-3,4-dibromothiophen-2-yl)ethanamine |
Beyond electrophilic substitution, other transformations of the thiophene ring can also exhibit regioselectivity. For example, metal-halogen exchange reactions, often a prelude to cross-coupling reactions, would be influenced by the relative reactivity of the C-Br bonds at the C3 and C4 positions. The electronic environment created by the substituents could potentially lead to selective lithiation or Grignard reagent formation at one of these positions, although predicting the outcome without experimental data is challenging.
Derivatives, Analogs, and Structural Modifications of 1 3,4 Dibromothiophen 2 Yl Ethanamine
Positional Isomers and Related Bromothiophene Amines
The structural identity and properties of brominated thiophene (B33073) amines are highly dependent on the substitution pattern of the bromine atoms on the thiophene ring and the configuration of the amine-bearing alkyl chain.
Isomers with Varying Bromine Substitution Patterns
Positional isomerism in dibromothiophene amines significantly influences their chemical reactivity and three-dimensional structure. While 1-(3,4-dibromothiophen-2-yl)ethanamine is a specific regioisomer, other isomers can be synthesized by altering the positions of the bromine atoms on the thiophene ring. For instance, bromination of thiophene can yield 2,5-dibromothiophene, which can then be used as a precursor to synthesize isomeric ethanamines. prepchem.com An example of a positional isomer is 2-(4,5-dibromothiophen-2-yl)ethan-1-amine. The synthesis of such isomers often involves multi-step sequences starting from a differently substituted dibromothiophene precursor.
The location of the bromine atoms dictates the electronic and steric environment of the molecule. For example, in 2,5-dibromothiophene, the bromine atoms are at the most reactive positions (alpha to the sulfur atom), which can influence subsequent functionalization reactions. prepchem.com The synthesis of 2,5-dibromo-3,4-dinitrothiophene, which is then used to create more complex trimers, highlights how different substitution patterns are utilized in organic synthesis. nih.gov
Table 1: Examples of Positional Isomers and Related Brominated Thiophene Amines
| Compound Name | Molecular Formula | Structural Difference from this compound |
|---|---|---|
| 1-(2,5-Dibromothiophen-3-yl)ethanamine | C₆H₇Br₂NS | Bromine atoms at positions 2 and 5; ethanamine at position 3. |
| 1-(3,5-Dibromothiophen-2-yl)ethanamine | C₆H₇Br₂NS | Bromine atoms at positions 3 and 5; ethanamine at position 2. |
| 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine | C₆H₇Br₂NS | Bromine atoms at positions 4 and 5; ethanamine at position 2. |
Analogs with Different Alkyl Amine Chain Lengths
Modification of the alkyl amine side chain length is a common strategy in medicinal chemistry to modulate properties such as solubility, lipophilicity, and biological target interaction. For the this compound scaffold, analogs with varying alkyl amine chain lengths can be synthesized. This can range from a simple methylamine (B109427) (one carbon) to longer chains like propylamine (B44156) (three carbons) or butylamine (B146782) (four carbons).
The synthesis of such analogs can be achieved through various established synthetic routes. For example, starting with a suitable dibromothiophene carbonyl compound, the chain can be extended using reactions like the Wittig reaction followed by reduction and amination, or by reacting a dibromothiophen-2-yl lithium species with different amino-protected haloalkanes. The introduction of linear and branched alkyl chains of varying lengths has been noted as a method to improve the solubility of related thiophene-containing materials. nih.gov Research on other heterocyclic systems has shown that the length of an alkyl chain can be crucial for biological activity. nih.gov
Table 2: Hypothetical Analogs with Varied Alkyl Amine Chains
| Compound Name | Molecular Formula | Alkyl Amine Chain |
|---|---|---|
| 1-(3,4-Dibromothiophen-2-yl)methanamine | C₅H₅Br₂NS | Methanamine (-CH₂NH₂) |
| 1-(3,4-Dibromothiophen-2-yl)propan-1-amine | C₇H₉Br₂NS | Propan-1-amine (-CH(NH₂)CH₂CH₃) |
| 1-(3,4-Dibromothiophen-2-yl)butan-1-amine | C₈H₁₁Br₂NS | Butan-1-amine (-CH(NH₂)CH₂CH₂CH₃) |
Functional Group Interconversions on the Ethanamine Moiety
The primary amine of the ethanamine moiety in this compound is a versatile functional group that can be converted into a wide range of other functionalities. fiveable.me These transformations allow for the synthesis of a large library of derivatives with potentially different chemical and biological properties.
Common interconversions for a primary amine include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, reacting the parent amine with acetyl chloride would yield N-(1-(3,4-dibromothiophen-2-yl)ethyl)acetamide. The formation of amides is a well-established method for attaching pendant groups. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of one or two alkyl groups on the nitrogen atom to form secondary or tertiary amines.
Reductive Amination: The amine itself can be synthesized via the reduction of an oxime or a nitrile. vanderbilt.edu Conversely, the amine can be used in reductive amination reactions with aldehydes or ketones to form more complex secondary or tertiary amines.
Conversion to Azide (B81097): The primary amine can be converted to an azide through diazotization followed by substitution with an azide salt. Azides are useful intermediates that can be reduced back to amines or used in cycloaddition reactions. vanderbilt.edu
These functional group interconversions are fundamental in synthetic organic chemistry for creating new molecular entities. organic-chemistry.orgorganic-chemistry.org
Table 3: Potential Derivatives from Functional Group Interconversions
| Derivative Name | Functional Group | Reagents for Conversion from Primary Amine |
|---|---|---|
| N-(1-(3,4-Dibromothiophen-2-yl)ethyl)acetamide | Amide | Acetic anhydride (B1165640) or Acetyl chloride |
| N-(1-(3,4-Dibromothiophen-2-yl)ethyl)methanesulfonamide | Sulfonamide | Methanesulfonyl chloride |
| 1-(3,4-Dibromothiophen-2-yl)-N-methylethanamine | Secondary Amine | Methyl iodide or Reductive amination with formaldehyde |
Heterocyclic Analogs Incorporating the Dibromothiophene Scaffold
The dibromothiophene core of this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. The bromine atoms act as synthetic handles for cyclization and cross-coupling reactions, leading to fused and multi-heterocyclic structures.
Fused Thiophene Systems
Fused thiophene systems, such as thienothiophenes, are of significant interest due to their rigid, planar structures and extended π-conjugation, which are desirable for applications in organic electronics. researchgate.net Starting from this compound or a related derivative, intramolecular cyclization reactions can be designed to form fused rings. For example, if the ethanamine side chain is appropriately functionalized, it could react with one of the adjacent bromine atoms to form a fused dihydropyridine (B1217469) or a similar ring system.
More commonly, the dibromo-positions are used to construct another heterocyclic ring. The synthesis of thieno[2,3-b]thiophene (B1266192) derivatives is a well-documented area of research. nih.gov For instance, palladium-catalyzed coupling reactions are often employed to build these fused systems. nih.gov The resulting fused structures, like dithieno[3,2-b:2′,3′-d]thiophene (DTT), have distinct electronic properties compared to single-ring thiophenes. researchgate.net
Table 4: Examples of Fused Thiophene Scaffolds
| Fused System | Description | Potential Synthetic Precursor |
|---|---|---|
| Thieno[3,4-b]pyrazine | A pyrazine (B50134) ring fused to the 3 and 4 positions of a thiophene ring. | 3,4-Diaminothiophene derivatives. nih.gov |
| Thieno[3,4-c]pyrrole-4,6-dione | A pyrrole-dione ring fused to the 3 and 4 positions of a thiophene ring. | 3,4-Thiophenedicarboxylic acid derivatives. nih.gov |
Thiophene-Containing Multi-Heterocyclic Constructs
The dibromothiophene scaffold can be incorporated into larger, multi-heterocyclic architectures. These constructs often feature multiple distinct heterocyclic rings linked together, creating molecules with complex three-dimensional shapes and unique electronic properties.
The synthesis of such molecules often relies on cross-coupling reactions where the bromine atoms on the thiophene ring are substituted with other heterocyclic moieties. For example, Suzuki or Stille coupling reactions can be used to link the dibromothiophene core to pyridine, pyrimidine, or pyrazole (B372694) rings. nih.gov A series of thienopyrimidine-2,4-diones have been synthesized and shown to possess potent biological activity. nih.gov Furthermore, comprehensive methods have been developed for synthesizing functionalized bis-heterocyclic compounds that contain a thieno[2,3-b]thiophene motif, such as bis-pyrazolothieno[2,3-b]thiophenes and bis-pyridinothieno[2,3-b]thiophenes. nih.gov These complex structures highlight the versatility of the thiophene ring as a foundational element in the construction of advanced heterocyclic systems. nih.gov
Table 5: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine |
| 2,5-Dibromothiophene |
| 2,5-Dibromo-3,4-dinitrothiophene |
| 1-(2,5-Dibromothiophen-3-yl)ethanamine |
| 1-(3,5-Dibromothiophen-2-yl)ethanamine |
| 1-(4,5-Dibromothiophen-3-yl)ethanamine |
| 1-(3,4-Dibromothiophen-2-yl)methanamine |
| 1-(3,4-Dibromothiophen-2-yl)propan-1-amine |
| 1-(3,4-Dibromothiophen-2-yl)butan-1-amine |
| 2-(3,4-Dibromothiophen-2-yl)propan-2-amine |
| N-(1-(3,4-Dibromothiophen-2-yl)ethyl)acetamide |
| N-(1-(3,4-Dibromothiophen-2-yl)ethyl)methanesulfonamide |
| 1-(3,4-Dibromothiophen-2-yl)-N-methylethanamine |
| 2-(1-Azidoethyl)-3,4-dibromothiophene |
| Thieno[3,4-b]pyrazine |
| Thieno[3,4-c]pyrrole-4,6-dione |
| Dithieno[3,2-b:2′,3′-d]thiophene |
| Thieno[2,3-b]thiophene |
| Thienopyrimidine-2,4-dione |
| Bis-pyrazolothieno[2,3-b]thiophene |
| Bis-pyridinothieno[2,3-b]thiophene |
| 3,4-Diaminothiophene |
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. For 1-(3,4-Dibromothiophen-2-yl)ethanamine, both ¹H and ¹³C NMR would provide critical information about the arrangement of atoms.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule.
Thiophene (B33073) Proton (H-5): A singlet would be anticipated for the single proton on the thiophene ring. Its chemical shift would be influenced by the electron-withdrawing bromine atoms and the ethylamine (B1201723) substituent.
Methine Proton (-CH): A quartet would be expected for the proton on the carbon adjacent to the methyl group and the thiophene ring, due to coupling with the three protons of the methyl group.
Amine Protons (-NH₂): The chemical shift and appearance of the amine protons can vary. They may appear as a broad singlet and their position can be concentration and solvent dependent.
Methyl Protons (-CH₃): A doublet would be expected for the three protons of the methyl group, due to coupling with the adjacent methine proton.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-5 (thiophene) | 7.0 - 7.5 | s (singlet) | N/A |
| -CH (methine) | 4.0 - 4.5 | q (quartet) | ~7 Hz |
| -NH₂ (amine) | 1.5 - 3.0 | br s (broad singlet) | N/A |
| -CH₃ (methyl) | 1.3 - 1.6 | d (doublet) | ~7 Hz |
Note: This is a predicted data table. Actual experimental values may vary.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.
Thiophene Carbons: Four distinct signals would be expected for the four carbons of the thiophene ring. The carbons directly bonded to the bromine atoms (C-3 and C-4) would likely appear at a lower field (higher ppm) compared to the other thiophene carbons. The carbon attached to the ethylamine group (C-2) and the remaining thiophene carbon (C-5) would also have characteristic chemical shifts.
Ethylamine Carbons: Two signals would be expected for the two carbons of the ethylamine side chain: one for the methine carbon (-CH) and one for the methyl carbon (-CH₃).
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (thiophene) | 150 - 155 |
| C-3 (thiophene) | 110 - 115 |
| C-4 (thiophene) | 115 - 120 |
| C-5 (thiophene) | 125 - 130 |
| -CH (methine) | 50 - 55 |
| -CH₃ (methyl) | 20 - 25 |
Note: This is a predicted data table. Actual experimental values may vary.
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak between the methine (-CH) and methyl (-CH₃) proton signals would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign which proton signal corresponds to which carbon signal (e.g., linking the methine proton to the methine carbon).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₆H₇Br₂NS). The presence of two bromine atoms would be clearly indicated by the characteristic isotopic pattern of the molecular ion peak, with intense M, M+2, and M+4 peaks in an approximate 1:2:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry would be the method of choice for the analysis of this compound, particularly for its purification and identification in complex mixtures. The liquid chromatograph would separate the compound from any impurities or byproducts, and the mass spectrometer would provide mass information for the eluting components. The retention time from the LC and the mass-to-charge ratio (m/z) from the MS would together provide a high degree of confidence in the identification of the compound. The fragmentation pattern observed in the mass spectrum could also be used to confirm the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph first separates the compound from any impurities or reaction byproducts based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer. nih.gov
In the mass spectrometer, the molecule is typically ionized by electron impact, causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the spectrum would be expected to show a prominent molecular ion peak (M+). A key feature would be the characteristic isotopic pattern caused by the two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in three peaks for the molecular ion (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.
The primary fragmentation pathway for ethanamine derivatives involves the cleavage of the bond alpha to the nitrogen atom, which would lead to the formation of a stable iminium cation. mdpi.com This would result in a significant fragment from the loss of a methyl group (CH₃).
Table 1: Predicted Key Mass Fragments for this compound in GC-MS Note: This table is based on theoretical fragmentation patterns, as specific experimental data is not available in the reviewed literature.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |
| 283 / 285 / 287 | [C₆H₇Br₂NS]⁺ | Molecular Ion (M⁺) |
| 268 / 270 / 272 | [C₅H₄Br₂NS]⁺ | Loss of a methyl group (•CH₃) |
| 188 / 190 | [C₄H₂BrS]⁺ | Cleavage of the ethylamine side chain |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes. europeanpharmaceuticalreview.com IR and Raman spectroscopy are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov
For this compound, IR spectroscopy would be particularly useful for identifying the N-H stretches of the primary amine group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching and bending vibrations from the ethyl group and the thiophene ring would also be prominent.
Raman spectroscopy would effectively complement this by providing strong signals for the symmetric vibrations of the thiophene ring and the C-Br bonds, which are often weak in IR spectra. nih.gov The analysis of both spectra provides a comprehensive profile of the molecule's functional groups. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound Note: The values presented are typical frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 |
| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Weak |
| Alkane (C-H) | C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Thiophene Ring | C-H Stretch | ~3100 | ~3100 |
| Thiophene Ring | C=C Stretch | 1400 - 1500 | 1400 - 1500 (strong) |
| Thiophene Ring | C-S Stretch | 600 - 800 | 600 - 800 (strong) |
| Bromo-substituent | C-Br Stretch | 500 - 600 | 500 - 600 (strong) |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact positions of individual atoms can be determined.
If a suitable crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. This information would reveal the orientation of the ethanamine side chain relative to the dibromothiophene ring and detail any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Currently, there is no publicly available crystal structure data for this compound in the searched scientific literature. The table below outlines the type of information that would be obtained from such an analysis.
Table 3: Crystallographic Data Parameters for this compound Note: Experimental data is not available in the reviewed literature. This table serves as an example of the parameters that would be reported from an X-ray crystallography study.
| Parameter | Description | Value |
| Chemical Formula | The elemental composition of the molecule. | C₆H₇Br₂NS |
| Crystal System | The symmetry classification of the crystal lattice. | Data not available |
| Space Group | The specific symmetry group of the crystal. | Data not available |
| a, b, c (Å) | The dimensions of the unit cell axes. | Data not available |
| α, β, γ (°) | The angles between the unit cell axes. | Data not available |
| Volume (ų) | The volume of the unit cell. | Data not available |
| Z | The number of molecules in the unit cell. | Data not available |
| Key Bond Lengths (Å) | e.g., C-S, C-Br, C-N | Data not available |
| Key Bond Angles (°) | e.g., C-S-C, C-C-N | Data not available |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, providing a framework for approximating solutions to the Schrödinger equation for a given molecule. youtube.com These calculations can reveal detailed information about molecular geometries, vibrational frequencies, and electronic properties. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This approach is used to investigate the electronic structure of many-body systems, such as atoms and molecules. For thiophene (B33073) derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, predict infrared and Raman spectra, and calculate various electronic parameters. researchgate.neticm.edu.pl The optimized geometry corresponds to the lowest energy conformation of the molecule. For instance, studies on similar bromo-substituted thiophene compounds have successfully used DFT to determine bond lengths, bond angles, and dihedral angles, which are then compared with experimental data where available. researchgate.net
Ab Initio Methods in Molecular Modeling
The term "ab initio," meaning "from the beginning," refers to computational methods that rely on fundamental principles of quantum mechanics without using experimental data for parametrization. youtube.comresearchgate.net These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (like Møller-Plesset perturbation theory or Coupled Cluster), aim to solve the electronic Schrödinger equation. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking other computational techniques and for calculations where high accuracy is paramount. researchgate.net In the context of a molecule like 1-(3,4-Dibromothiophen-2-yl)ethanamine, ab initio calculations would be used to obtain highly accurate ground-state and excited-state properties, providing a detailed picture of its electronic behavior. youtube.com
Electronic Structure Analysis
The analysis of a molecule's electronic structure is key to understanding its chemical behavior, including its reactivity and spectroscopic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For thiophene derivatives, this analysis helps predict their charge transfer properties and potential applications in electronic materials. icm.edu.pl
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table presents illustrative data based on typical values for similar thiophene derivatives.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 5.17 | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amine group and the bromine atoms due to their high electronegativity, identifying them as potential sites for interaction. researchgate.netresearchgate.net
Charge Distribution and Population Analysis
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound This table presents illustrative data to demonstrate the concept of charge distribution.
| Atom | Position | Hypothetical Charge (a.u.) |
| S | Thiophene Ring | +0.25 |
| Br | Position 3 | -0.15 |
| Br | Position 4 | -0.16 |
| N | Ethanamine Group | -0.45 |
| C | Attached to N | +0.10 |
| C | Attached to S (C2) | -0.20 |
Mechanistic Studies and Reaction Pathway Prediction
Computational methods, particularly Density Functional Theory (DENSITY), are instrumental in elucidating the mechanisms of chemical reactions involving thiophene derivatives. researchgate.net For a molecule such as this compound, mechanistic studies would typically focus on reactions such as its formation (e.g., reductive amination of a ketone precursor) or its subsequent functionalization.
The prediction of reaction pathways involves mapping the potential energy surface of a given reaction. A key aspect of this is the identification and characterization of transition states, which represent the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its rate.
For instance, in the synthesis of related compounds, DFT calculations have been used to investigate the Gibbs free energy surfaces of reactions. researchgate.net Such studies can pinpoint the most energetically favorable reaction pathways. For example, in the bromination of thiophenes, computational results have shown that the formation of a bromonium ion is a favorable pathway. researchgate.net
Geometry Optimization: The structures of the reactants (ketone, amine source), intermediates (e.g., imine), transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate reaction energetics.
Table 1: Illustrative Data from a Hypothetical Reaction Energetics Study
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Imine Intermediate | -5.8 |
| Transition State 2 | +8.7 |
| Product | -20.1 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from reaction energetics calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is widely used to predict spectroscopic parameters, which can be a valuable tool for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. rsc.orguni-bonn.de
The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. rsc.org The accuracy of the predicted shifts depends on several factors, including the choice of the density functional, the basis set, and the treatment of solvent effects.
For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic effects of the dibromothiophene ring and the ethanamine substituent. The bromine atoms are expected to have a significant effect on the chemical shifts of the thiophene ring carbons and any remaining protons.
A systematic approach to predicting the NMR spectrum of this compound would involve:
Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.
NMR Calculation: Performing GIAO-DFT calculations for each low-energy conformer to obtain the isotropic shielding values.
Chemical Shift Calculation: Converting the calculated shielding values to chemical shifts by referencing them to the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
While experimental NMR data for this compound is not publicly available, computational predictions can provide a reasonable estimate of the expected chemical shifts. For substituted thiophenes, methods exist to estimate chemical shifts based on substituent chemical shift (SCS) values derived from experimental data of related compounds. stenutz.eu
Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Thiophene Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 145.3 |
| C3 | 115.8 |
| C4 | 112.1 |
| C5 | 128.9 |
| CH(NH₂) | 55.4 |
| CH₃ | 22.7 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual predicted values for this compound would require specific calculations.
Applications in Advanced Chemical Synthesis
Building Block in Organic Synthesis
The strategic placement of two bromine atoms and an amino group on the thiophene (B33073) ring renders 1-(3,4-dibromothiophen-2-yl)ethanamine a highly versatile precursor in synthetic organic chemistry. These functional groups offer orthogonal reactivity, allowing for sequential and controlled modifications to build molecular complexity.
Synthesis of Complex Thiophene Derivatives
The two carbon-bromine (C-Br) bonds on the thiophene ring are prime sites for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, palladium-catalyzed reactions like the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Sonogashira coupling (with terminal alkynes) can be employed to selectively replace one or both bromine atoms with a wide array of organic fragments. mdpi.com This allows for the introduction of alkyl, aryl, or acetylenic substituents, leading to a diverse range of polysubstituted thiophenes.
Furthermore, the primary amine of the ethanamine side chain serves as a versatile nucleophilic handle. It can readily undergo reactions such as acylation to form amides, alkylation, or condensation with aldehydes and ketones to form Schiff bases. mdpi.com The ability to functionalize both the thiophene core via its bromine atoms and the side chain via its amine group makes this compound a powerful tool for creating intricate thiophene-based molecules that are otherwise difficult to access.
Role in Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. The structure of this compound is exceptionally well-suited for this purpose. Its three distinct reactive points—the bromine at position 3, the bromine at position 4, and the ethanamine group at position 2—can be addressed with different sets of reagents in a combinatorial fashion.
For example, a library of compounds could be generated by first reacting the amine group with a diverse set of carboxylic acids to form an array of amides. Subsequently, the bromine atoms could be functionalized using a variety of boronic acids in a Suzuki coupling reaction. By systematically varying the reagents at each of the three positions, a vast library of unique thiophene derivatives can be efficiently constructed. Such libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired biological activities or physical properties.
Precursor for Functional Materials
Thiophene-based molecules are foundational to the field of materials science, particularly for organic electronics. The electron-rich nature and rigid, planar structure of the thiophene ring facilitate the delocalization of π-electrons, a key property for charge transport. beilstein-journals.org
Applications in Organic Electronics (e.g., Organic Light-Emitting Diodes, Semiconductors)
The 3,4-disubstituted thiophene core of this compound is a key structural motif in the design of organic semiconductors. nih.gov While this specific amine may not be used directly, it serves as a critical starting material for monomers that can be polymerized into conjugated polymers. These polymers are the active components in various organic electronic devices.
For instance, after suitable modification or protection of the amine group, the two bromine atoms can be used as handles for polymerization. The resulting polythiophenes can function as the emissive layer in organic light-emitting diodes (OLEDs) or as the active channel material in organic field-effect transistors (OFETs). beilstein-journals.orgacs.orgacs.org The ability to introduce different functional groups onto the thiophene backbone via the ethanamine side chain allows for fine-tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO), bandgap, and solubility, which are crucial for optimizing device performance. researchgate.net
Synthesis of Polymeric Materials
The most direct application of this compound in materials synthesis is as a monomer precursor for conjugated polymers. The dibromo functionality is ideal for step-growth polymerization methods like Stille or Suzuki polycondensation. nih.gov In these reactions, the dibrominated monomer is reacted with a co-monomer containing two organotin or boronic acid groups, respectively, in the presence of a palladium catalyst. This process links the monomer units together to form a long, conjugated polymer chain.
The presence of the ethanamine side chain is particularly significant. It can be used to control the physical properties of the resulting polymer. For example, attaching long alkyl chains to the amine can enhance the polymer's solubility in organic solvents, making it easier to process into thin films for electronic devices. acs.org Alternatively, the amine group itself can introduce specific electronic or self-assembly characteristics into the polymer. The solid-state polymerization of dibromothiophene derivatives is a known method for producing conducting polymers like polythiophene. rsc.orgscientific.net
Ligand Development in Catalysis
The design of specialized organic molecules, or ligands, that can bind to metal atoms and direct their catalytic activity is a cornerstone of modern chemistry. The structure of this compound contains features that make it an attractive scaffold for creating novel ligands.
The molecule possesses two potential donor sites for metal coordination: the nitrogen atom of the ethanamine group (a hard donor) and the sulfur atom within the thiophene ring (a soft donor). This N,S-bidentate arrangement can form a stable five-membered chelate ring when binding to a metal center. nih.gov Chelating ligands are often highly effective in catalysis because they bind more strongly to the metal than monodentate ligands, leading to more stable and well-defined catalytic species.
Furthermore, the bromine atoms offer a route to more complex ligand systems. They can be replaced, for example, with diphenylphosphine (B32561) groups via cross-coupling reactions. This would transform the initial N,S scaffold into a P,N,S-tridentate ligand, capable of forming even more stable complexes with transition metals. Such ligands are sought after for a range of catalytic applications, including olefin polymerization and various cross-coupling reactions. mdpi.comnih.gov The development of thiophene-based chelating ligands is an active area of research for creating new catalysts and functional materials. uwo.ca
Interactive Data Table: Potential Reactions and Applications
| Structural Feature | Reaction Type | Potential Application | Relevant Fields |
|---|---|---|---|
| C3-Br & C4-Br bonds | Suzuki, Stille, Sonogashira Coupling | Introduction of new C-C bonds | Organic Synthesis, Materials Science |
| C3-Br & C4-Br bonds | Polycondensation (e.g., Yamamoto) | Synthesis of conjugated polythiophenes rsc.orgscientific.net | Polymer Chemistry, Organic Electronics |
| -CH(NH₂)CH₃ | Acylation, Alkylation, Imine formation | Modification of side-chain properties | Medicinal Chemistry, Materials Science |
| Entire Molecule | Combinatorial Derivatization | Generation of chemical libraries | Drug Discovery, High-Throughput Screening |
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Polythiophene |
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 1-(3,4-dibromothiophen-2-yl)ethanamine and its analogs is expected to move towards more efficient, atom-economical, and environmentally benign methods. Current synthetic strategies often rely on classical, multi-step processes. Future research will likely focus on innovative approaches that offer improved yields and sustainability.
Key areas for development include:
Catalytic C-H Functionalization: Direct functionalization of the thiophene (B33073) ring, avoiding the need for pre-functionalized starting materials, represents a major goal for sustainable synthesis.
Microwave-Assisted and Flow Chemistry: These technologies can significantly reduce reaction times, improve yields, and allow for safer, more scalable production. Microwave-assisted Suzuki reactions, for instance, have been shown to be effective for creating oligothiophenes. nih.gov
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the substituted thiophene core in a single step would dramatically improve efficiency. nih.gov MCRs are increasingly used for the synthesis of complex heterocyclic systems. nih.gov
Biocatalysis: The use of enzymes for the stereoselective synthesis of the chiral amine side chain or for other transformations on the thiophene ring could offer a highly sustainable and selective synthetic route.
Table 1: Comparison of Traditional vs. Future Synthetic Approaches
| Feature | Traditional Synthesis | Future/Sustainable Synthesis |
|---|---|---|
| Efficiency | Often multi-step, lower overall yield | One-pot reactions, higher yield |
| Waste | Stoichiometric reagents, more byproducts | Catalytic methods, higher atom economy |
| Energy | Conventional heating, long reaction times | Microwave, flow chemistry, reduced energy use |
| Selectivity | May require protecting groups | High chemo- and regioselectivity |
Exploration of Undiscovered Reactivity Profiles
The dual functionality of this compound—the reactive bromine atoms and the versatile amine group—opens avenues for exploring novel chemical transformations. While the general reactivity of thiophenes is understood to involve electrophilic substitution, the specific interplay of the substituents in this molecule is ripe for investigation. nih.govwikipedia.org
Future research is anticipated in the following areas:
Cross-Coupling Reactions: The two bromine atoms are prime handles for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This would allow for the facile introduction of a wide array of substituents, creating a library of novel compounds with tailored electronic and steric properties. The Suzuki reaction is a prominent method for synthesizing terthiophene derivatives. nih.gov
Asymmetric Catalysis: The chiral amine can be used as a directing group or a ligand in asymmetric catalysis, potentially enabling novel stereoselective transformations on the thiophene ring or on other molecules.
Dearomatization Reactions: Catalytic asymmetric dearomatization of the thiophene ring could lead to the synthesis of complex, three-dimensional chiral spiranes and other valuable building blocks. rsc.org
Oxidative Reactions: While thiophene sulfur is generally resistant to oxidation, specific reagents can induce S-oxidation, leading to thiophene-S-oxides or -S,S-dioxides. researchgate.netfemaflavor.org Investigating the oxidation of this compound could yield materials with profoundly altered electronic properties, potentially converting them from p-type to n-type semiconductors. researchgate.net
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of derivatives of this compound. By predicting molecular properties and reaction outcomes, computational modeling can guide experimental efforts, saving time and resources.
Key applications of computational modeling include:
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity of electrophilic substitutions, and understand the mechanisms of novel transformations.
Structure-Property Relationships: Advanced modeling can elucidate how modifications to the molecular structure affect its electronic properties (e.g., HOMO/LUMO levels, bandgap), which is crucial for designing materials for organic electronics. researchgate.net Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing new therapeutic agents. nih.govnih.gov
Simulating Self-Assembly: Molecular Dynamics (MD) simulations can predict how molecules of this compound and its derivatives will interact and self-assemble into larger supramolecular structures. acs.org This is vital for designing new nanomaterials with specific morphologies.
Table 2: Potential Applications of Computational Modeling
| Modeling Technique | Application for this compound | Research Goal |
|---|---|---|
| DFT | Calculation of electronic structure, reaction energetics | Predict reactivity, guide synthesis |
| MD Simulations | Simulation of molecular interactions and aggregation | Design self-assembled materials |
| QSAR | Correlation of structure with biological activity | Guide development of new therapeutic agents |
Integration into Supramolecular Architectures and Self-Assembled Systems
The design of functional materials increasingly relies on the principles of supramolecular chemistry and self-assembly. thieme-connect.com The structural features of this compound—a flat, π-rich aromatic ring and a hydrogen-bonding amine group—make it an excellent candidate for building complex, ordered systems.
Future research directions are expected to focus on:
Hydrogen-Bonded Networks: The primary amine group can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable one-, two-, or three-dimensional networks. aip.orgaip.org
π-π Stacking: The electron-rich thiophene ring can participate in π-π stacking interactions, which are crucial for charge transport in organic electronic materials. The combination of hydrogen bonding and π-stacking can lead to highly ordered nanostructures. aip.org
Stimuli-Responsive Materials: By incorporating derivatives of this compound into larger systems, it may be possible to create materials that change their structure or function in response to external stimuli such as light, pH, or temperature. The self-assembly of certain thiophene-based molecules has been shown to be pH-dependent. nih.govfrontiersin.org
Hybrid Materials: The amine group provides a convenient point of attachment for other molecular units, such as peptides or polymers, leading to the formation of hybrid oligomers. acs.org These materials can combine the electronic properties of the thiophene block with the self-assembly behavior of the peptide or polymer block to form functional nanostructures like nanofibers and nanowires. acs.orguh.edu
Q & A
Basic: What synthetic methodologies are effective for preparing 1-(3,4-Dibromothiophen-2-yl)ethanamine, and how can reaction yields be optimized?
Answer:
A common approach involves condensation reactions between brominated thiophene derivatives and ethanamine precursors. For example, Schiff base syntheses (e.g., ) utilize aldehydes like 5-bromothiophene-2-carbaldehyde in a 1.2:1 molar ratio with ethanamine derivatives under reflux in polar aprotic solvents (e.g., ethanol or DMF). Key factors for yield optimization include:
- Stoichiometric control (excess aldehyde to drive the reaction).
- Catalytic acid/base use (e.g., acetic acid for imine formation).
- Temperature modulation (reflux conditions improve kinetics but avoid decomposition).
Yields >70% are achievable with rigorous drying of reagents and inert atmospheres to prevent hydrolysis .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.5 ppm (amine protons, broad) and δ 6.5–7.5 ppm (thiophene aromatic protons).
- ¹³C NMR : Signals near 120–140 ppm (C-Br and thiophene carbons) and 40–50 ppm (ethylamine carbons).
- FTIR : Stretching vibrations at ~3400 cm⁻¹ (N-H), 2900 cm⁻¹ (C-H aliphatic), and 650 cm⁻¹ (C-Br) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~291 for C₆H₆Br₂NS) and isotopic patterns confirming bromine presence .
Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound, and which functionals are most accurate?
Answer:
DFT studies using hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for modeling:
- Electron Density Distribution : Bromine’s electronegativity induces electron withdrawal, polarizing the thiophene ring.
- HOMO-LUMO Gaps : B3LYP with a 6-31G(d,p) basis set predicts reactivity trends (e.g., nucleophilic attack sites).
- Validation against experimental UV-Vis spectra ensures accuracy. shows B3LYP achieves <3 kcal/mol deviation in thermochemical properties, making it suitable for energy calculations .
Advanced: How can researchers resolve contradictions between DFT-predicted and experimentally observed reactivity of this compound?
Answer:
Discrepancies often arise from:
- Incomplete Basis Sets : Use larger basis sets (e.g., def2-TZVP) for better electron correlation.
- Solvent Effects : Include implicit solvation models (e.g., PCM) to mimic experimental conditions.
- Kinetic vs. Thermodynamic Control : Compare activation energies (DFT) with reaction time/temperature data. For example, ’s Colle-Salvetti correlation corrections improve agreement for reaction barriers .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats ( ).
- Ventilation : Use fume hoods to avoid inhaling volatile byproducts.
- First Aid : Immediate flushing with water for skin/eye contact and medical consultation ( ).
- Storage : Inert atmosphere (argon) and desiccants to prevent degradation .
Advanced: How does the 3,4-dibromo substitution on the thiophene ring influence cross-coupling reactivity?
Answer:
The bromine atoms act as directing groups and electrophilic sites for:
- Suzuki-Miyaura Coupling : Pd-catalyzed aryl-aryl bond formation (e.g., with boronic acids).
- Ullmann Coupling : Cu-mediated coupling to form biaryl structures.
Steric hindrance from the 3,4-dibromo pattern may reduce reaction rates compared to mono-substituted analogs. Computational modeling (DFT) can predict regioselectivity and optimize catalyst choice .
Basic: What crystallographic techniques are suitable for determining the solid-state structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software ( ) refines unit cell parameters and hydrogen bonding.
- Powder XRD : Identifies polymorphs and crystallinity.
- Key Parameters : Space group symmetry (e.g., P2₁/c) and bond angles (C-Br ~1.9 Å) confirm substitution patterns .
Advanced: What role does the ethanamine moiety play in the compound’s biological or catalytic activity?
Answer:
The primary amine enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
